Pyridine, 2-bromo-6-(3-butenylthio)-

Catalog No.
S13016353
CAS No.
672263-62-6
M.F
C9H10BrNS
M. Wt
244.15 g/mol
Availability
In Stock
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Pyridine, 2-bromo-6-(3-butenylthio)-

CAS Number

672263-62-6

Product Name

Pyridine, 2-bromo-6-(3-butenylthio)-

IUPAC Name

2-bromo-6-but-3-enylsulfanylpyridine

Molecular Formula

C9H10BrNS

Molecular Weight

244.15 g/mol

InChI

InChI=1S/C9H10BrNS/c1-2-3-7-12-9-6-4-5-8(10)11-9/h2,4-6H,1,3,7H2

InChI Key

NXFJQCOALQUWRU-UHFFFAOYSA-N

Canonical SMILES

C=CCCSC1=NC(=CC=C1)Br

Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-bromo-6-(3-butenylthio)pyridine, with the CAS registry number 672263-62-6. Its molecular formula, C₉H₁₀BrNS, corresponds to a molecular weight of 244.15 g/mol. The SMILES notation (C=CCSC1=NC=CC=C1Br) accurately represents its structure, highlighting the pyridine core, bromine substituent, and thioether-linked butenyl chain.

Structural Analysis

The molecule consists of:

  • A pyridine ring with bromine at position 2, introducing electron-withdrawing effects that polarize the aromatic system.
  • A 3-butenylthio group (-S-CH₂CH₂CH=CH₂) at position 6, contributing steric bulk and potential sites for further functionalization via the double bond or sulfur atom.

Key Structural Interactions:

  • Electronic Effects: Bromine’s inductive withdrawal deactivates the pyridine ring, directing electrophilic substitution to specific positions.
  • Conformational Flexibility: The butenyl chain adopts gauche or anti-periplanar conformations, influencing reactivity in cycloaddition or polymerization reactions.

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Exact Mass

242.97173 g/mol

Monoisotopic Mass

242.97173 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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